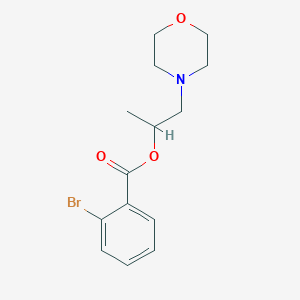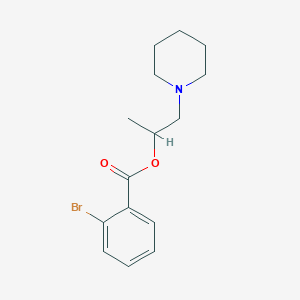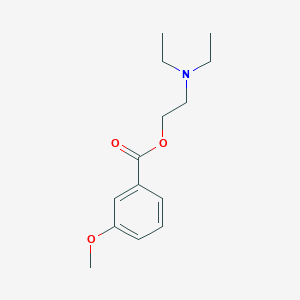
2-(Diethylamino)ethyl 3,4-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)ethyl 3,4-dimethoxybenzoate, also known as DEEDB, is a chemical compound that belongs to the family of benzocaine derivatives. It is commonly used as a local anesthetic in the field of medicine and dentistry due to its ability to numb the affected area. DEEDB is also used in scientific research for its unique properties and potential applications.
作用機序
2-(Diethylamino)ethyl 3,4-dimethoxybenzoate works by blocking the transmission of nerve impulses from the affected area to the brain. This is achieved by inhibiting the function of voltage-gated sodium channels in the nerve cells. By blocking these channels, 2-(Diethylamino)ethyl 3,4-dimethoxybenzoate prevents the nerve cells from depolarizing and transmitting signals to the brain. This results in a loss of sensation in the affected area.
Biochemical and Physiological Effects
2-(Diethylamino)ethyl 3,4-dimethoxybenzoate has been shown to have a number of biochemical and physiological effects in the body. Studies have demonstrated that 2-(Diethylamino)ethyl 3,4-dimethoxybenzoate can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This makes it a potential candidate for use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
2-(Diethylamino)ethyl 3,4-dimethoxybenzoate has a number of advantages for use in laboratory experiments. It is highly effective as a local anesthetic and can be used in a wide range of applications. However, it also has some limitations. 2-(Diethylamino)ethyl 3,4-dimethoxybenzoate is not particularly water-soluble, which can make it difficult to use in certain experiments. It also has a relatively short duration of action, which may limit its usefulness in some applications.
将来の方向性
There are a number of potential future directions for research involving 2-(Diethylamino)ethyl 3,4-dimethoxybenzoate. One area of interest is the development of new formulations of 2-(Diethylamino)ethyl 3,4-dimethoxybenzoate that can improve its solubility and duration of action. Another area of research is the investigation of 2-(Diethylamino)ethyl 3,4-dimethoxybenzoate's potential as a treatment for neurodegenerative disorders. Additionally, 2-(Diethylamino)ethyl 3,4-dimethoxybenzoate may have applications in the field of drug delivery, as it has been shown to enhance the permeability of cell membranes. Overall, 2-(Diethylamino)ethyl 3,4-dimethoxybenzoate is a promising compound with a wide range of potential applications in scientific research.
合成法
2-(Diethylamino)ethyl 3,4-dimethoxybenzoate can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzoic acid with diethylamine and thionyl chloride. The resulting compound is then treated with sodium hydroxide to yield 2-(Diethylamino)ethyl 3,4-dimethoxybenzoate. This method of synthesis has been well-documented in scientific literature and has been used by researchers to produce 2-(Diethylamino)ethyl 3,4-dimethoxybenzoate in large quantities.
科学的研究の応用
2-(Diethylamino)ethyl 3,4-dimethoxybenzoate has been extensively studied in scientific research for its potential applications in various fields. One of the most promising areas of research involves the use of 2-(Diethylamino)ethyl 3,4-dimethoxybenzoate as a local anesthetic. Studies have shown that 2-(Diethylamino)ethyl 3,4-dimethoxybenzoate is highly effective in numbing the affected area without causing any significant side effects. This makes it an ideal candidate for use in medical and dental procedures.
特性
分子式 |
C15H23NO4 |
|---|---|
分子量 |
281.35 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C15H23NO4/c1-5-16(6-2)9-10-20-15(17)12-7-8-13(18-3)14(11-12)19-4/h7-8,11H,5-6,9-10H2,1-4H3 |
InChIキー |
BDERIHQAZYNMQW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC(=C(C=C1)OC)OC |
正規SMILES |
CCN(CC)CCOC(=O)C1=CC(=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)


![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)



